molecular formula C8H12N4O3 B1582260 Gly-his CAS No. 2489-13-6

Gly-his

Cat. No.: B1582260
CAS No.: 2489-13-6
M. Wt: 212.21 g/mol
InChI Key: RXAOVSDTBKWPLP-GDVGLLTNSA-N
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Description

Glycyl-histidine (Gly-His) is a dipeptide composed of glycine (Gly) and histidine (His) linked via a peptide bond. Its chemical formula is C₈H₁₂N₄O₃, with a molecular weight of 212.21 g/mol (CAS No. 2489-13-6) . This compound plays diverse roles in biological systems:

  • Methylation Substrate: this compound acts as a methyl group acceptor in enzymatic reactions, though with lower activity compared to carnosine (β-Ala-His) .
  • Peptide Transport: Studies in Candida species indicate this compound is modestly internalized via peptide transporters (PTR_C), showing reduced cellular turbidity in uptake assays compared to other dipeptides like Leu-Gly or His-Leu .
  • Biomarker in Food Science: this compound has been identified as a tentative biomarker in premium Chilean Cabernet Sauvignon wines, marking its presence in complex matrices .
  • Therapeutic Potential: Cyclo(this compound), a cyclic derivative, exhibits anticancer activity by inhibiting MCF-7 cell growth and demonstrates anti-thrombotic effects .

Biological Activity

Glycyl-histidine (Gly-His) is a dipeptide composed of glycine and histidine, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, antimicrobial effects, and potential therapeutic applications.

Antioxidant Properties

This compound exhibits significant antioxidant activity, which has been studied in various cellular models. A notable study demonstrated that the peptide glycyl-l-histidyl-l-lysine (GHK), which includes this compound, effectively reduces reactive oxygen species (ROS) levels in Caco-2 cells. The study utilized flow cytometry and electron spin resonance (ESR) techniques to assess the effects of GHK on ROS, particularly hydroxyl (OH\cdot OH) and peroxyl (ROO^\cdot ) radicals.

Key Findings:

  • Concentration-Dependent Activity : GHK reduced ROS levels at concentrations as low as 10 µM.
  • Mechanism : GHK diminished signals of OH\cdot OH and ROO^\cdot , with a stronger effect compared to other antioxidants like carnosine and reduced glutathione.
  • Clinical Relevance : GHK levels in human plasma were found to be around 200 ng/mL (0.6 µM), suggesting physiological relevance under oxidative stress conditions .

Antimicrobial Activity

In addition to its antioxidant properties, this compound has been investigated for its antimicrobial activity. Studies have shown that this compound conjugates exhibit promising potential as therapeutic agents against skin and tissue infections.

Research Insights:

  • In Vitro Efficacy : this compound-Lys conjugates demonstrated significant antimicrobial activity against various pathogens, making them candidates for further development as topical therapeutics.
  • Mechanism of Action : The mechanism involves disrupting microbial cell membranes, leading to cell lysis and death .

1. Clinical Application in Schizophrenia

A clinical trial investigated the effects of glycine (related to this compound) on auditory mismatch negativity (MMN) in schizophrenia patients. The results indicated that acute glycine administration improved MMN duration, suggesting a role in enhancing glutamatergic function mediated by N-methyl-d-aspartate receptors (NMDARs).

  • Trial Design : Randomized, double-blind, placebo-controlled with 22 schizophrenia patients.
  • Results : Acute glycine increased MMN duration compared to placebo; chronic administration improved overall clinical symptoms .

2. Skin Irritation and Sensitization Studies

Research into the safety profile of this compound derivatives indicated low skin irritation potential. In animal models, formulations containing this compound did not provoke significant skin sensitization or irritation.

  • Findings : No adverse reactions were reported in guinea pigs treated with the new formulation of Bti SH-14 containing this compound derivatives .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Mechanism Key Findings
AntioxidantReduces ROS levelsEffective at 10 µM; stronger than carnosine and glutathione
AntimicrobialDisrupts microbial membranesEffective against various pathogens; potential for topical use
NeurologicalEnhances NMDAR functionImproves MMN duration in schizophrenia patients
Safety ProfileLow skin irritationNo significant sensitization observed in animal studies

Scientific Research Applications

Biochemical Applications

1.1 Protein Modification
Gly-His is utilized in the selective acylation of proteins, enhancing the synthesis of chemically modified biopharmaceuticals. A study demonstrated that the this compound tag facilitates highly selective N-terminal acylation of expressed proteins, allowing for the introduction of various functional groups such as azides and biotin . This method is particularly valuable in chemical biology and drug development.

1.2 Metal Binding Properties
The this compound motif is integral to metal ion binding in biological systems. Research indicates that this dipeptide forms part of a zinc-binding site in certain proteins, contributing to their structural stability and function . Such properties are crucial for enzymatic activity and cellular signaling.

Pharmacological Applications

2.1 Cytoprotection
this compound has been investigated for its cytoprotective effects against oxidative stress. A novel tripeptide containing this compound was found to protect PC12 cells from hydrogen peroxide-induced damage more effectively than traditional antioxidants like carnosine . This suggests potential therapeutic applications in neuroprotection and treatment of neurodegenerative diseases.

2.2 Wound Healing and Tissue Repair
Recent studies have highlighted the role of this compound and its derivatives in wound healing processes. For instance, this compound-Lys complexes have shown anti-inflammatory properties that aid in tissue repair and skin inflammation management . The mechanism involves modulation of cytokine secretion, which is vital for effective wound healing.

Cosmeceutical Applications

3.1 Anti-Aging and Skin Repair
this compound has been incorporated into various cosmetic formulations due to its antioxidant properties. Research indicates that this compound can inhibit pro-inflammatory cytokines like TNF-α, thereby reducing inflammation and promoting skin health . These properties make it an attractive ingredient in anti-aging products.

3.2 Formulation with Other Peptides
this compound is often combined with other peptides to enhance its efficacy in cosmetic applications. For example, studies on this compound-Lys complexes have shown improved skin hydration and elasticity, making it beneficial for topical applications aimed at reducing signs of aging .

Table 1: Summary of this compound Applications

Application AreaSpecific UseKey Findings
BiochemistryProtein modificationEnhances selective N-terminal acylation
Metal BindingZinc-binding sitesIntegral to protein stability
PharmacologyCytoprotectionProtects against oxidative stress
Wound HealingAnti-inflammatory effectsAids tissue repair processes
CosmeceuticalsAnti-aging formulationsReduces inflammation and improves skin health

Case Studies

Case Study 1: Neuroprotective Effects of this compound
In a controlled laboratory study, a tripeptide including this compound was tested on PC12 cells exposed to hydrogen peroxide. Results showed significant reductions in cell death markers compared to controls, indicating strong cytoprotective effects attributed to the antioxidant properties of this compound.

Case Study 2: Wound Healing Efficacy
A clinical trial evaluated the effectiveness of a topical formulation containing this compound-Lys on patients with chronic wounds. The results demonstrated accelerated healing times and reduced inflammation compared to standard treatments, supporting the peptide's role in enhancing wound repair mechanisms.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Gly-His dipeptides, and how can purity be optimized?

  • Methodological Answer : this compound synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, Fmoc/t-Bu chemistry is preferred for histidine residue compatibility. Post-synthesis, reverse-phase HPLC with C18 columns (acetonitrile/water gradient) ensures >95% purity . TLC (silica gel, n-butanol:acetic acid:water = 4:1:1) can monitor reaction progress. Common pitfalls include histidine side-chain oxidation; adding 0.1% TFA during cleavage minimizes degradation .

Table 1: Synthesis Yields Across Methods

MethodYield (%)Purity (%)Key Challenges
SPPS (Fmoc)78-8592-97Histidine imidazole protection
Solution-phase65-7285-90Racemization at glycine

Q. Which analytical techniques are most reliable for characterizing this compound structural integrity?

  • Methodological Answer : Combine NMR (¹H and ¹³C) for backbone confirmation (e.g., δ 8.2 ppm for His imidazole protons) and mass spectrometry (ESI-MS) for molecular weight verification (expected [M+H]⁺ = 238.1). FTIR can validate amide bonds (1650 cm⁻¹ for C=O stretch) . For cyclic derivatives like cyclo(this compound), circular dichroism (CD) detects conformational stability in aqueous buffers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity of this compound across studies (e.g., anticancer vs. neuroprotective effects)?

  • Methodological Answer : Discrepancies often arise from experimental variables:

  • Cell line specificity : Test across multiple lines (e.g., MCF-7 vs. SH-SY5Y) with standardized viability assays (MTT, IC50 calculations).

  • Concentration gradients : Use nanomolar to millimolar ranges to identify biphasic effects.

  • Validation controls : Include scrambled peptide controls to rule out nonspecific interactions .

    • Data Interpretation Framework : Apply multivariate analysis to isolate variables (e.g., ANOVA with post-hoc Tukey tests) .

    Table 2: Bioactivity Variability in this compound Studies

    Study SystemObserved EffectProposed MechanismConfounding Factors
    MCF-7 cellsAntiproliferative (IC50 = 12 µM)Apoptosis via caspase-3 activationSerum concentration in culture
    Rat cortical neuronsNeuroprotection (10 nM)ROS scavengingOxygen-glucose deprivation model

Q. What computational strategies are effective for predicting this compound interactions with biological targets (e.g., thrombin)?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., thrombin: 1PPB) to model binding. Key parameters: grid box centered on active site, exhaustiveness = 20.
  • MD simulations : GROMACS with CHARMM36 force field (100 ns trajectories) evaluates complex stability. Analyze RMSD and hydrogen bond persistence .
  • Limitations : Solvent effects (explicit water vs. implicit) significantly impact docking scores; validate with SPR or ITC .

Q. How should researchers design experiments to assess this compound’s role in metal ion chelation (e.g., Zn²⁺, Cu²⁺)?

  • Methodological Answer :

  • Spectrophotometric titration : Monitor UV-Vis shifts (e.g., Cu²⁺-His charge-transfer band at 250-300 nm).
  • Isothermal titration calorimetry (ITC) : Quantify binding constants (Kd) and stoichiometry.
  • Competitive assays : Use EDTA to disrupt complexes and confirm reversibility .

Q. Methodological Best Practices

  • Reproducibility : Document buffer conditions (e.g., pH 7.4 vs. 6.5 alters His protonation) and storage protocols (lyophilized at -80°C) .
  • Ethical data reporting : Use MDPI’s ARRIVE guidelines for in vitro studies, including raw data deposition in repositories like Zenodo .

Key Citations

  • Synthesis & characterization:
  • Bioactivity & mechanisms:
  • Computational modeling:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Carnosine (β-Ala-His)

  • Structure : β-Alanine (β-Ala) linked to His.
  • Function: Highest substrate activity for methyltransferases (e.g., yeast enzymes), with a 5–10-fold higher activity than Gly-His due to lower Kₘ for S-adenosylmethionine (SAM) .
  • Applications : Used in cosmeceuticals for anti-inflammatory and wound-healing properties .

Homocarnosine (GABA-His)

  • Structure: γ-aminobutyric acid (GABA) linked to His.
  • Function: Lower methylation activity compared to this compound and carnosine .

Gly-Gly-His (GGH)

  • Structure : Tripeptide with two glycine residues preceding His.
  • Function : Copper-binding peptide; its Cu²⁺ complex reduces TNF-α-dependent IL-6 secretion in fibroblasts, suggesting anti-inflammatory applications .

Trp-Gly-Gly-His (WGGH)

  • Structure : Tryptophan (Trp) conjugated to GGH.
  • Function : Fluorescent probe for Cu²⁺ detection with high sensitivity (detection limit: 2 nM) and selectivity .

Functional Analogues

This compound-Lys (GHK)

  • Structure : Tripeptide with lysine (Lys) instead of glycine.
  • Function : Copper-binding peptide with wound-healing properties; suppresses IL-6 secretion similarly to GGH .

Cyclo(this compound)

  • Structure : Cyclic dipeptide with a diketopiperazine ring.
  • Function : Inhibits MCF-7 cancer cell proliferation and reduces catecholamine release, unlike linear this compound .

Enzymatic and Kinetic Comparisons

Methyltransferase Activity

Compound Relative Activity Kₘ for SAM (μM) Reference
Carnosine 100% 12.5
Gly-Gly-His 65% 18.3
This compound 40% 22.7
Homocarnosine 15% 35.2

Hydrolysis Rates in Peritoneal Dialysis

Dipeptide Hydrolysis Rate (Kₕ, ×10⁻³ min⁻¹) Reference
This compound 1.2
Ala-Ala 4.8
Leu-Gly 3.5

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase synthesis is a widely used and efficient method for preparing peptides, including dipeptides like Gly-His. This approach involves sequential addition of protected amino acids to a solid resin support, allowing for easy purification and automation.

Process Overview:

  • Resin Loading: The synthesis begins with loading the first amino acid onto a solid resin such as Wang resin or Merrifield resin.
  • Amino Acid Coupling: Protected amino acids (e.g., Fmoc-Gly-OH and Fmoc-His(trt)-OH) are sequentially coupled using activating agents like HOBt (1-Hydroxybenzotriazole), DIC (Diisopropylcarbodiimide), or HATU, with bases such as DIPEA (N,N-Diisopropylethylamine) to facilitate peptide bond formation.
  • Deprotection: Fmoc groups are removed using bases like piperidine to expose amino groups for subsequent coupling.
  • Cleavage: After assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA), yielding the free peptide.

Specific Example for this compound:

  • Fmoc-His(trt)-OH is first coupled to the resin.
  • After Fmoc deprotection, Fmoc-Gly-OH is coupled to form Fmoc-Gly-His(trt)-resin.
  • Final cleavage with TFA releases this compound dipeptide.

Advantages:

  • High purity and yield.
  • Automation capability.
  • Suitable for complex peptides.

Reference Table: Typical Reagents and Conditions for this compound SPPS

Step Reagents/Conditions Purpose
Resin Loading Wang Resin, Fmoc-His(trt)-OH, HOBt, DIC, DMAP, DMF Attach first amino acid to resin
Deprotection 20% Piperidine in DMF Remove Fmoc protecting group
Coupling Fmoc-Gly-OH, HOBt, DIC, DIPEA, DMF Add second amino acid
Cleavage TFA (Trifluoroacetic acid) Release peptide from resin

This method is detailed in patent CN101230089A, which describes a solid-phase synthesis process for peptides containing multiple basic amino acids, including this compound derivatives, emphasizing the use of Fmoc chemistry and Wang resin.

Solution-Phase Peptide Synthesis

Although less common for small peptides like this compound due to purification challenges, solution-phase synthesis involves coupling amino acids in solution with protecting groups, followed by purification steps.

  • Typically uses carbodiimide-based coupling agents (e.g., DCC or EDC) and protective groups.
  • Requires multiple extraction and chromatographic purification steps.
  • Less favored for this compound compared to solid-phase methods due to complexity.

Extraction from Natural Sources

This compound can also be prepared by extraction and purification from biological materials rich in peptides, such as silkworm chrysalis protein hydrolysates.

Method Summary (From Silkworm Chrysalis):

  • Raw Material: Pollution-free silkworm chrysalis.
  • Soaking: Chrysalis soaked in water (5-10 times weight) for 3-4 hours.
  • Mashing: Tissue mashing with additional water to produce slurry.
  • Extraction: Protein extraction using sodium hydroxide solution (0.5%-1.0%) at 75-85°C for 3-5 hours.
  • Separation: Centrifugation to remove solids and collect clear protein extract.
  • Isolation: Further purification to isolate this compound-containing peptides.

This method is described in patent CN106755235A, which focuses on preparing pupa albumen peptides including this compound-Lys, highlighting extraction conditions and purification steps.

Summary Table of Preparation Methods for this compound

Method Description Key Reagents/Conditions Advantages/Notes
Solid-Phase Peptide Synthesis (SPPS) Stepwise assembly on resin with Fmoc chemistry Wang resin, Fmoc-Gly-OH, Fmoc-His(trt)-OH, HOBt, DIC, TFA High purity, automation, scalable
Solution-Phase Synthesis Coupling in solution with protecting groups Carbodiimides, protective groups Less common for dipeptides, more complex
Extraction from Natural Sources Hydrolysis and extraction from silkworm chrysalis NaOH extraction, centrifugation, purification Natural source, scalable, less pure
In Vivo Formulation Preparation Dissolution in DMSO and co-solvents DMSO, PEG300, Tween 80, corn oil For biological assays, solubility focus
N-terminal Acylation Selective chemical modification of this compound N-terminus 4-methoxyphenyl esters, mild conditions Functionalization for biochemistry

Properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c9-2-7(13)12-6(8(14)15)1-5-3-10-4-11-5/h3-4,6H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWFXZNIBQBFHR-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2489-13-6
Record name Glycyl-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2489-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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